molecular formula C15H15IN2O3 B4125569 1-(2,4-Dimethoxyphenyl)-3-(4-iodophenyl)urea

1-(2,4-Dimethoxyphenyl)-3-(4-iodophenyl)urea

Cat. No.: B4125569
M. Wt: 398.20 g/mol
InChI Key: JVPTXHMISXQOTJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-N’-(4-iodophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings substituted with methoxy and iodine groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-N’-(4-iodophenyl)urea typically involves the reaction of 2,4-dimethoxyaniline with 4-iodoaniline in the presence of a suitable coupling reagent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The aromatic rings in N-(2,4-dimethoxyphenyl)-N’-(4-iodophenyl)urea can undergo electrophilic aromatic substitution reactions. For example, the methoxy groups can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the iodine substituent.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens, nitrating agents, or sulfonating agents can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Reactions: Products with different substituents on the aromatic rings.

    Oxidation: Products with oxidized iodine or methoxy groups.

    Reduction: Products with reduced iodine or methoxy groups.

    Hydrolysis: Corresponding amines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine:

    Pharmacology: Potential use as a lead compound in drug discovery due to its unique structure.

    Biological Studies: Used in studies to understand the interaction of urea derivatives with biological systems.

Industry:

    Chemical Industry: Used as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-N’-(4-iodophenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The methoxy and iodine substituents can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • N-(2,4-dimethoxyphenyl)-N’-(4-chlorophenyl)urea
  • N-(2,4-dimethoxyphenyl)-N’-(4-bromophenyl)urea
  • N-(2,4-dimethoxyphenyl)-N’-(4-fluorophenyl)urea

Uniqueness:

  • The presence of the iodine substituent in N-(2,4-dimethoxyphenyl)-N’-(4-iodophenyl)urea makes it unique compared to its analogs with other halogen substituents. Iodine’s larger atomic size and different electronic properties can lead to distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-iodophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IN2O3/c1-20-12-7-8-13(14(9-12)21-2)18-15(19)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPTXHMISXQOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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